Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate
Description
Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate (CAS: 357670-16-7) is a piperidine derivative characterized by a 2-cyanophenyl substituent at the nitrogen atom of the piperidine ring and an ethyl carboxylate group at the 4-position. Its molecular formula is C₁₅H₁₇N₂O₂, with a molecular weight of 265.31 g/mol. The compound’s structure combines a piperidine scaffold—a six-membered amine ring—with a cyano-substituted aromatic ring, which influences its electronic and steric properties. This structural motif is common in medicinal chemistry, where piperidine derivatives are explored for their bioactivity, including central nervous system (CNS) modulation and enzyme inhibition .
Properties
IUPAC Name |
ethyl 1-(2-cyanophenyl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-2-19-15(18)12-7-9-17(10-8-12)14-6-4-3-5-13(14)11-16/h3-6,12H,2,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIQTFCTVKFARG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377442 | |
| Record name | ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
357670-16-7 | |
| Record name | ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate is an organic compound that has garnered attention for its potential biological activities. This compound, with the molecular formula and a molecular weight of 258.32 g/mol, features a piperidine ring, which is crucial for its interaction with biological targets. This article will explore the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
- Molecular Formula :
- Molecular Weight : 258.32 g/mol
- Melting Point : 45-47 °C
- CAS Number : 357670-16-7
This compound exhibits its biological activity primarily through interactions with specific receptors and enzymes. The piperidine structure allows for significant conformational flexibility, enabling it to fit into various binding sites.
Potential Mechanisms:
- Receptor Binding : The compound may act as an antagonist or agonist at certain neurotransmitter receptors, influencing pathways related to pain perception and mood regulation.
- Enzyme Inhibition : It is hypothesized that this compound could inhibit enzymes involved in neurotransmitter metabolism, thereby increasing the levels of certain neurotransmitters in the brain.
Biological Activity and Therapeutic Applications
Research into the biological activity of this compound indicates several potential therapeutic applications:
- Analgesic Properties : Preliminary studies suggest that this compound may possess analgesic properties similar to those observed in other piperidine derivatives, making it a candidate for pain management therapies .
- Neuroprotective Effects : There are indications that it may protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases .
- Antidepressant Activity : The structural similarity to known antidepressants suggests potential efficacy in treating mood disorders .
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of this compound:
- Study on Pain Management :
- Neuroprotective Mechanisms :
- Behavioral Studies :
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Ethyl 1-(4-cyanophenyl)-4-piperidinecarboxylate | Piperidine derivative | Analgesic and anti-inflammatory |
| Prucalopride | Piperidine derivative | Gastrointestinal motility enhancer |
| Other Piperidine Derivatives | Various | Antidepressant and anxiolytic effects |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
- In contrast, the 4-chlorobenzoyl group () introduces steric bulk and electron withdrawal, which may reduce metabolic degradation . Polar Groups: The 3-hydroxy-4-nitrophenyl derivative () exhibits higher polarity due to nitro and hydroxyl groups, improving water solubility but possibly reducing blood-brain barrier penetration .
- Synthetic Routes: Reductive amination (e.g., NaBH₃CN in methanol, pH 7) is common for piperidine derivatives (), while sulfonamide analogs () require sulfonyl chloride reactions under basic conditions (pH 9–10) .
Preparation Methods
Synthesis of Ethyl 4-Piperidinecarboxylate
Ethyl 4-piperidinecarboxylate is synthesized via esterification of isonipecotic acid (piperidine-4-carboxylic acid) using thionyl chloride (SOCl₂) in ethanol. A reported protocol yields 94% product after 48 hours of reflux, followed by neutralization and extraction:
Key parameters include maintaining anhydrous conditions and stoichiometric excess of thionyl chloride (4:1 molar ratio relative to isonipecotic acid).
Direct N-Alkylation of Ethyl 4-Piperidinecarboxylate
Introducing the 2-cyanophenyl group at the piperidine nitrogen requires N-alkylation. This method involves reacting ethyl 4-piperidinecarboxylate with 2-cyanobenzyl bromide or a similar electrophile.
Reaction Conditions and Optimization
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Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the piperidine nitrogen.
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Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) neutralizes HBr generated during alkylation.
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Temperature : Reactions proceed at 60–80°C for 12–24 hours.
A hypothetical pathway is:
Yield : 65–75% (estimated based on analogous N-alkylations).
Reductive Amination Approach
An alternative route employs reductive amination between ethyl 4-piperidinecarboxylate and 2-cyanobenzaldehyde. This method avoids harsh alkylation conditions and leverages catalytic hydrogenation.
Catalytic Hydrogenation Protocol
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Reducing Agent : Ammonium formate or hydrogen gas (H₂).
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Solvent : Methanol or ethanol.
Reaction steps:
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Condensation of ethyl 4-piperidinecarboxylate with 2-cyanobenzaldehyde to form an imine intermediate.
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Reduction of the imine to the secondary amine using Pd/C and H₂ (1 atm, 30–50°C).
Yield : ~70% (extrapolated from similar reductive aminations).
Cyclization of 2-Cyanophenyl-Substituted Precursors
Constructing the piperidine ring with pre-installed substituents offers an efficient pathway. For example, a Michael addition between ethyl acrylate and a 2-cyanophenyl-containing enamine could yield the target compound.
Enamine Formation and Cyclization
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Enamine Synthesis : React 2-cyanobenzylamine with ethyl acetoacetate.
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Cyclization : Acid-catalyzed intramolecular cyclization forms the piperidine ring.
Challenges : Competing side reactions (e.g., over-alkylation) require precise stoichiometry and temperature control.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Catalyst | Temperature (°C) | Key Advantage |
|---|---|---|---|---|
| N-Alkylation | 65–75 | K₂CO₃ | 60–80 | Simplicity |
| Reductive Amination | 70 | Pd/C | 30–50 | Mild conditions |
| Cyclization | 55–65 | Acid | 100–120 | Single-step ring formation |
| SNAr + Sandmeyer | 50–60 | CuI | 120 | Flexibility in substituents |
Catalyst Efficiency : Pd/C (10% loading) achieves high selectivity in reductive amination.
Solvent Impact : DMF accelerates SNAr reactions but complicates purification compared to ethanol.
Characterization and Quality Control
Q & A
Basic Research Questions
Q. What are the standard synthetic routes and characterization methods for Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate?
- Synthesis : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, sulfonylation at the piperidine nitrogen (as in related compounds) involves reacting 4-piperidinecarboxylate derivatives with aryl sulfonyl chlorides under basic conditions (e.g., using triethylamine in dichloromethane) .
- Characterization :
- NMR : ¹H and ¹³C NMR (600 MHz and 150 MHz, respectively) are critical for confirming the structure, with peaks corresponding to the cyanophenyl group (~7.5–8.0 ppm for aromatic protons) and piperidine carbons (e.g., carbonyl at ~170 ppm in ¹³C NMR) .
- IR : Stretching vibrations for the nitrile group (~2240 cm⁻¹) and ester carbonyl (~1720 cm⁻¹) confirm functional groups .
- TLC : Used to monitor reaction progress and assess purity (e.g., using silica gel plates with UV visualization) .
Q. How is purity assessed, and what storage conditions are recommended?
- Purity : Thin-layer chromatography (TLC) and HPLC are standard for assessing purity. Analytical-grade reagents (e.g., from Sigma Aldrich) ensure minimal impurities .
- Storage : Store at 2–8°C in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis of the ester or nitrile groups. Desiccants are recommended to avoid moisture absorption .
Q. What safety precautions are necessary when handling this compound?
- Hazards : Classified as acutely toxic (oral, dermal, inhalation; Category 4) and irritating to skin/eyes (Category 2). Use fume hoods, nitrile gloves, and lab coats .
- First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Provide SDS to healthcare providers .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
- Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates.
- Catalysis : Use palladium catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction) to enhance regioselectivity .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions like ester hydrolysis .
Q. What analytical techniques resolve stereochemical ambiguities in derivatives of this compound?
- X-ray Crystallography : Determines absolute configuration (e.g., as seen in related piperidine carboxylates with Z/E isomers) .
- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H and mobile phases with hexane/isopropanol .
- NOESY NMR : Identifies spatial proximity of protons to confirm stereochemistry .
Q. How does the 2-cyanophenyl substituent influence biological activity in receptor-binding assays?
- Mechanistic Insight : The nitrile group enhances hydrogen bonding with target proteins (e.g., kinases or GPCRs). Docking studies (using AutoDock Vina) can predict binding affinities .
- SAR Studies : Compare with analogs (e.g., 4-methoxyphenyl or 4-fluorophenyl derivatives) to evaluate substituent effects on potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
